7-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
7-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine: is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a bromophenyl group attached to the pyrrolopyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzaldehyde with guanidine to form the intermediate, which is then cyclized to produce the desired pyrrolopyrimidine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
- Oxidized derivatives of the pyrimidine ring.
- Reduced phenyl derivatives.
- Substituted derivatives with various functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, 7-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been studied for its potential as an enzyme inhibitor. It has shown activity against various kinases, making it a candidate for further investigation in cancer research .
Medicine: The compound’s potential as an anticancer agent has been explored due to its ability to inhibit specific molecular targets involved in cancer cell proliferation. It is also being studied for its antimicrobial properties .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure and biological activity make it a valuable starting material for drug discovery .
Mechanism of Action
The mechanism of action of 7-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves the inhibition of specific enzymes, particularly kinases. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to the suppression of cancer cell growth and proliferation .
Molecular Targets and Pathways:
Tyrosine Kinase: Inhibition of tyrosine kinase activity can block signal transduction pathways involved in cell growth and division.
Phosphatidylinositol-3 Kinase (PI3K): Inhibition of PI3K can interfere with cell survival pathways, promoting apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and have been studied for their anticancer and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit kinase inhibition and have been explored for their potential in cancer therapy.
Uniqueness: 7-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine stands out due to the presence of the bromophenyl group, which can be further modified to enhance its biological activity. Its ability to inhibit multiple kinases makes it a versatile compound for therapeutic applications .
Properties
Molecular Formula |
C12H9BrN4 |
---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
7-(3-bromophenyl)pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H9BrN4/c13-9-2-1-3-10(6-9)17-5-4-8-7-15-12(14)16-11(8)17/h1-7H,(H2,14,15,16) |
InChI Key |
STDMAQQDSPUKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC3=CN=C(N=C32)N |
Origin of Product |
United States |
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